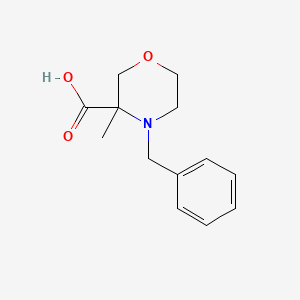

4-Benzyl-3-methylmorpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC15952719

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 4-benzyl-3-methylmorpholine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H17NO3/c1-13(12(15)16)10-17-8-7-14(13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16) |

| Standard InChI Key | DMSDUUQUHYXGOM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(COCCN1CC2=CC=CC=C2)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Morpholine Framework

The morpholine ring in 4-benzyl-3-methylmorpholine-3-carboxylic acid adopts a chair conformation, with the nitrogen and oxygen atoms occupying adjacent positions. The benzyl group at C4 introduces steric bulk and aromatic character, while the methyl group at C3 enhances hydrophobicity. The carboxylic acid moiety at C3 contributes to hydrogen-bonding capacity and acidity (predicted pKa ~4.5) .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-benzyl-3-methylmorpholine-3-carboxylic acid | |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Canonical SMILES | CC1(COCCN1CC2=CC=CC=C2)C(=O)O | |

| InChI Key | DMSDUUQUHYXGOM-UHFFFAOYSA-N |

Stereochemical Considerations

The 3-position methyl and carboxylic acid groups create a stereogenic center, yielding (R)- and (S)-enantiomers. While the racemic mixture is commonly reported, enantiopure forms like (S)-4-benzylmorpholine-3-carboxylic acid (CAS 1235011-96-7) have been synthesized for chiral studies . Computational models suggest the (R)-configuration may exhibit stronger intermolecular interactions due to spatial alignment of the carboxyl group .

Synthesis and Derivatization Pathways

Hypothetical Synthetic Route

Although explicit protocols for 4-benzyl-3-methylmorpholine-3-carboxylic acid are scarce, analogous morpholine syntheses involve:

-

Ring Formation: Condensation of ethanolamine derivatives with ketones or aldehydes.

-

Benzylation: Alkylation using benzyl halides or reductive amination with benzaldehyde .

-

Carboxylic Acid Introduction: Hydrolysis of ester precursors (e.g., methyl 4-benzyl-3-methylmorpholine-3-carboxylate) .

A plausible pathway leverages 2-benzyloxypyridine and methyl triflate for benzyl group transfer, followed by hydrolysis (Figure 1) .

Table 2: Synthetic Intermediates and Analogues

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| Methyl 4-benzylmorpholine-3-carboxylate | 212650-44-7 | C₁₃H₁₇NO₃ | Ester precursor |

| (R)-4-Benzyl-3-morpholinecarboxylic acid | 929047-50-7 | C₁₂H₁₅NO₃ | Enantiopure derivative |

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound displays limited water solubility (~2.1 mg/mL at 25°C) due to its hydrophobic benzyl and methyl groups. It is stable under inert atmospheres but may decarboxylate at temperatures >150°C.

Spectroscopic Data

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of morpholine).

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 5H, Ar-H), 3.85–3.45 (m, 4H, morpholine-H), 2.95 (s, 2H, CH₂Ph), 1.42 (s, 3H, CH₃) .

Comparative Analysis with Structural Analogues

Table 3: Analogues and Their Properties

| Compound Name | Substituent Variation | LogP | Key Difference |

|---|---|---|---|

| 4-Benzylmorpholine-3-carboxylic acid | No 3-methyl group | 1.2 | Increased hydrophilicity |

| Methyl 4-benzylmorpholine-3-carboxylate | Carboxylic acid → methyl ester | 2.8 | Enhanced membrane permeability |

| (R)-4-Benzyl-3-methylmorpholine-3-carboxylic acid | Enantiopure form | 1.5 | Stereospecific binding |

Challenges and Future Directions

Current limitations include:

-

Lack of crystal structure data for precise conformational analysis.

-

Unexplored pharmacokinetic properties (e.g., bioavailability, metabolic stability).

Future work should prioritize enantioselective synthesis and in vitro bioactivity screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume